2,4,5-Trifluoro-3-methylaniline

描述

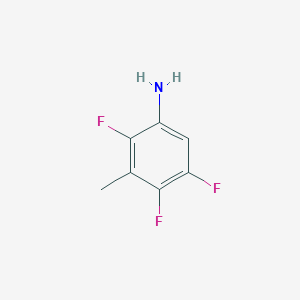

2,4,5-Trifluoro-3-methylaniline (C₇H₇F₃N) is a fluorinated aromatic amine featuring three fluorine atoms at positions 2, 4, and 5, and a methyl group at position 2. Fluorinated anilines are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing effects and metabolic stability.

属性

CAS 编号 |

119916-26-6 |

|---|---|

分子式 |

C7H6F3N |

分子量 |

161.12 g/mol |

IUPAC 名称 |

2,4,5-trifluoro-3-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |

InChI 键 |

IQAXTTBBFAQERT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

规范 SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

同义词 |

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |

产品来源 |

United States |

准备方法

合成路线和反应条件

酪氨酸激酶抑制剂 AG 490 由苄叉丙二腈合成。合成过程涉及一系列化学反应,包括缩合和环化,在受控条件下进行。 该化合物通常以冻干粉末的形式供应,可以溶解在二甲基亚砜 (DMSO) 中,用于各种实验 .

工业生产方法

虽然酪氨酸激酶抑制剂 AG 490 的具体工业生产方法没有得到广泛的记载,但一般方法涉及使用与实验室环境相同的化学反应进行大规模合成。 然后对化合物进行纯化和冻干,以确保在储存和运输过程中的稳定性和效力 .

化学反应分析

反应类型

酪氨酸激酶抑制剂 AG 490 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以修饰化合物中的官能团,改变其活性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件通常涉及受控温度和 pH 值,以确保所需的反应结果 .

主要形成的产物

从这些反应中形成的主要产物包括酪氨酸激酶抑制剂 AG 490 的各种衍生物,每个衍生物都可能具有不同的生物活性。 这些衍生物经常被研究,以了解结构-活性关系并开发更有效的抑制剂 .

科学研究应用

酪氨酸激酶抑制剂 AG 490 在科学研究中具有广泛的应用:

化学: 它被用于研究蛋白酪氨酸激酶的抑制和开发具有更高疗效的新型抑制剂。

生物学: 该化合物被用于研究细胞信号传导通路,特别是那些涉及 Jak2 和 Jak3 激酶的通路。

医学: 酪氨酸激酶抑制剂 AG 490 被用于癌症研究,以抑制癌细胞的增殖和研究药物耐药机制。

作用机制

酪氨酸激酶抑制剂 AG 490 通过抑制蛋白酪氨酸激酶,特别是 Jak2 和 Jak3 的活性来发挥作用。这种抑制阻断了下游信号分子,如信号转导和转录激活因子 3 (STAT3) 的磷酸化,从而破坏了参与细胞增殖和存活的细胞信号传导通路。 该化合物还选择性地抑制表皮生长因子受体 (EGFR) 和 ErbB2 受体酪氨酸激酶 .

相似化合物的比较

Structural and Substituent Variations

The table below compares key structural features and properties of 2,4,5-Trifluoro-3-methylaniline with related compounds:

*Calculated based on analogous compounds.

Electronic and Steric Effects

- Fluorine vs. Methyl Substitution : Fluorine atoms enhance electron-withdrawing effects, increasing acidity of the amine group compared to methyl-substituted analogs like 3,4,5-Trimethylaniline . Methyl groups, however, contribute to steric hindrance and hydrophobicity .

- Trifluoromethyl Group : 3-(Trifluoromethyl)aniline (CF₃ group) exhibits stronger electron withdrawal than fluorine or methyl, altering reactivity in electrophilic substitution reactions .

- Methoxy vs. Methyl : 2,4,5-Trifluoro-3-methoxybenzenamine (methoxy group) introduces hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in this compound .

Crystallographic and Physical Properties

- 2,4,6-Trifluoroaniline (structurally similar isomer) forms crystals with non-crystallographic mirror symmetry, suggesting ordered packing despite fluorine's electronegativity .

- 3-Fluoro-4-methylaniline has a lower molecular weight (125.14) and melting point (81–84°C for analogs like 3-Fluoro-4-methoxyaniline) , while trifluoromethylated analogs like 3-(Trifluoromethyl)aniline are liquids at room temperature .

Research Findings and Trends

- Synthetic Challenges : Fluorinated anilines often require regioselective fluorination or protection/deprotection strategies to avoid side reactions .

- Thermal Stability : Methyl groups improve thermal stability compared to methoxy analogs, as seen in 3-Fluoro-4-methylaniline vs. 3-Fluoro-4-methoxyaniline .

- Toxicity : 3-(Trifluoromethyl)aniline has documented safety risks (e.g., acute toxicity), necessitating careful handling , whereas methylated analogs may pose fewer hazards.

常见问题

Basic: What are the recommended synthetic routes for 2,4,5-Trifluoro-3-methylaniline, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution or catalytic reduction of nitro precursors. For example, nitration of 3-methyl-2,4,5-trifluorobenzene followed by hydrogenation using palladium on carbon (Pd/C) under H₂ can yield the target amine . Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) is recommended to verify purity >98% .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Resolves fluorine environments; expect distinct signals for para/meta fluorines (δ = -140 to -160 ppm) .

- ¹H NMR : Methyl protons appear as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns dependent on fluorine coupling .

- MS (EI) : Look for molecular ion [M]⁺ at m/z 183 and fragments like [M–NH₂]⁺ (m/z 166) .

- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and goggles (amine groups can cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (if unavailable for the exact compound) can be approximated using structurally similar anilines .

- Spill Management : Neutralize with dilute HCl, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites influenced by fluorine substituents .

- HOMO-LUMO gaps : Predict reactivity in photochemical applications (e.g., ΔE ≈ 4-5 eV for trifluorinated aromatics) .

- Solvent effects : Use polarizable continuum models (PCM) to simulate acetonitrile/water environments .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Contradictions often arise from:

- Substituent effects : Steric hindrance from the methyl group may reduce reaction rates; optimize catalyst loading (e.g., 10% Pd/C vs. 5%) .

- Byproduct formation : Monitor intermediates via TLC and GC-MS to identify side reactions (e.g., over-reduction or dehalogenation) .

- Reproducibility : Standardize solvents (anhydrous vs. technical grade) and reaction scales (micro vs. bulk) .

Advanced: What mechanistic insights guide the derivatization of this compound for bioactivity studies?

Methodological Answer:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base; monitor via ¹H NMR for NH₂ proton disappearance .

- Suzuki coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to introduce biaryl motifs; fluorine substituents may direct cross-coupling regioselectivity .

- Kinetic studies : Employ stopped-flow UV-Vis to track reaction rates under varying pH (4–9) .

Advanced: How does the substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

The trifluoromethyl and methyl groups create a steric and electronic environment that directs EAS:

- Meta directors : Fluorine atoms deactivate the ring and direct incoming electrophiles to the least hindered position (C-6 if C-3 is methyl-substituted) .

- Activation energy : DFT calculations show higher activation barriers for ortho substitution due to steric clash between methyl and electrophile .

- Experimental validation : Bromination (Br₂/FeBr₃) yields predominantly mono-substituted products at C-6; characterize regiochemistry via NOESY .

Advanced: What strategies identify degradation products of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products; monitor [M+H]⁺ ions and fragment patterns .

- Radical trapping : Add TEMPO to quench hydroxyl radicals during H₂O₂ exposure; compare chromatograms to identify radical-mediated pathways .

- Isotope labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in hydroxylated byproducts .

Advanced: How to assess regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT-guided design : Calculate transition-state energies for possible coupling sites (C-2 vs. C-5) using M06-2X/def2-TZVP .

- Competition experiments : React with equimolar aryl boronic acids and analyze product ratios via ¹⁹F NMR .

- X-ray crystallography : Resolve crystal structures of Pd intermediates to identify steric/electronic preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。